molecular formula C14H9IN4O2 B2855036 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline CAS No. 52540-99-5

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline

Cat. No.: B2855036
CAS No.: 52540-99-5
M. Wt: 392.156
InChI Key: MDJFLVZXGRYJGS-UHFFFAOYSA-N
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Description

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is a complex organic compound that belongs to the class of hydrazides and indoline derivatives. This compound is characterized by the presence of an isonicotinylhydrazide group attached to the indoline core, which is further substituted with an iodine atom at the 5-position and an oxo group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline typically involves the condensation of isonicotinic acid hydrazide with 5-iodo-2-oxoindoline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxyl-substituted derivatives.

Scientific Research Applications

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known antibiotic used to treat tuberculosis.

    5-Iodo-2-oxoindoline: A precursor in the synthesis of various indoline derivatives.

    Hydrazides: A class of compounds with diverse biological activities.

Uniqueness

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the isonicotinylhydrazide group, along with the iodine and oxo substituents, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCWFZIYMSFARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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